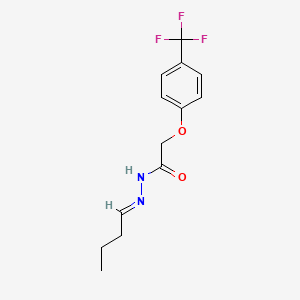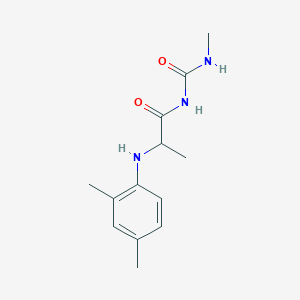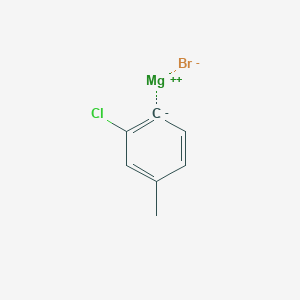
2-Chloro-4-methylphenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methylphenylmagnesium bromide: is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C7H6BrClMg and a molecular weight of 229.78 g/mol . It is typically available as a solution in tetrahydrofuran (THF) and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylphenylmagnesium bromide is synthesized through the reaction of 2-chloro-4-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is initiated by adding a small amount of iodine or a few drops of ethyl bromide to activate the magnesium .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-methylphenylmagnesium bromide primarily undergoes nucleophilic addition and substitution reactions . As a Grignard reagent, it reacts with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Epoxides: Reacts with epoxides to form alcohols.
Major Products Formed:
Alcohols: When reacted with aldehydes, ketones, or epoxides.
Carboxylic Acids: When reacted with carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-4-methylphenylmagnesium bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for various drugs. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methylphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the partial negative charge on the carbon atom bonded to magnesium, making it an excellent nucleophile .
Comparación Con Compuestos Similares
- 4-Chloro-2-methylphenylmagnesium bromide
- 4-Methoxy-2-methylphenylmagnesium bromide
- 1-Methyl-1-propenylmagnesium bromide
Comparison: 2-Chloro-4-methylphenylmagnesium bromide is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature influences its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of regioselectivity and the ability to form specific carbon-carbon bonds .
Propiedades
IUPAC Name |
magnesium;1-chloro-3-methylbenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRMLVJDWDLIQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
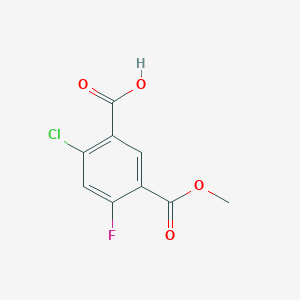
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

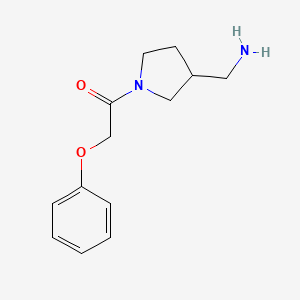



![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

